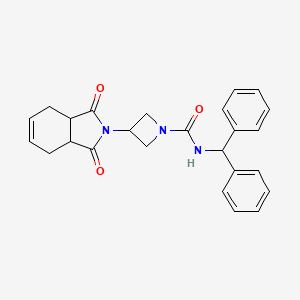![molecular formula C23H25N5O2 B2783200 N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261010-90-5](/img/structure/B2783200.png)
N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that contains a total of 58 bonds, including 33 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 secondary amide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a triazoloquinoxaline core, which is a nitrogenous heterocyclic moiety .Physical And Chemical Properties Analysis
The compound contains several functional groups and structural features that contribute to its physical and chemical properties. It has multiple bonds, rotatable bonds, and aromatic bonds. It also contains a secondary amide .Scientific Research Applications
Diversified Synthesis of Heterocyclic Compounds The compound's structure serves as a basis for the diversified synthesis of heterocyclic derivatives, demonstrating the utility in generating structurally varied scaffolds. For instance, the Ugi four-component reaction has been employed for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This method offers rapid access to complex fused tricyclic structures through readily available starting materials (Y. An et al., 2017).
Pharmacological Investigations Research has explored the pharmacological potential of triazoloquinoxaline derivatives. A notable direction is the investigation of novel anticonvulsant agents, where synthesized derivatives showed promising activities in standard models. Additionally, some derivatives have been evaluated for their anticancer activity, highlighting the versatility of the triazoloquinoxaline scaffold in medicinal chemistry (Mohamed Alswah et al., 2013).
Adenosine Receptor Antagonism A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been synthesized and evaluated for their potential as adenosine receptor antagonists. These compounds have shown significant activity in behavioral despair models in rats, suggesting therapeutic potential as novel and rapid-acting antidepressant agents. The structure-activity relationship studies further emphasize the importance of specific substituents for optimal activity at adenosine A1 and A2 receptors, indicating a potential route for the development of targeted therapies (R. Sarges et al., 1990).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by AKOS005713834 are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through a series of steps leads to a certain product, and each step is catalyzed by a specific enzyme.
properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-3-5-8-16-11-13-17(14-12-16)24-21(29)15-27-18-9-6-7-10-19(18)28-20(4-2)25-26-22(28)23(27)30/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQUYGJKLXCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)
![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)





![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)
![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)